3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}propanamide
Description
This compound features a triazolo[4,3-a]quinazolin-5-one core substituted with a 4-chlorophenylmethyl group at position 4 and a piperazine-linked 2,5-dimethylphenyl moiety via a propylpropanamide chain. The 4-chlorophenyl group enhances lipophilicity, while the 2,5-dimethylphenyl-piperazine moiety may influence receptor binding specificity, particularly for serotonin or dopamine receptors .
Properties
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38ClN7O2/c1-24-8-9-25(2)30(22-24)40-20-18-39(19-21-40)17-5-16-36-32(43)15-14-31-37-38-34-41(23-26-10-12-27(35)13-11-26)33(44)28-6-3-4-7-29(28)42(31)34/h3-4,6-13,22H,5,14-21,23H2,1-2H3,(H,36,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTTUPVSSLKOPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be DNA and PCAF (P300/CBP-associated factor) . DNA intercalation is a common mechanism of action for many anticancer agents. PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is a potential therapeutic target for cancer.
Mode of Action
This compound is believed to interact with its targets through DNA intercalation and PCAF inhibition . DNA intercalation involves the insertion of the compound between DNA base pairs, disrupting the DNA structure and interfering with processes such as replication and transcription. PCAF inhibition prevents the acetylation of histones, thereby affecting gene expression.
Biochemical Pathways
The compound’s interaction with DNA and PCAF affects multiple biochemical pathways. DNA intercalation can lead to cell cycle arrest and apoptosis , key pathways in the response to DNA damage. PCAF inhibition can affect pathways related to gene expression , potentially altering the behavior of cancer cells.
Result of Action
The compound’s interaction with DNA and PCAF can lead to cell death in cancer cells. This is typically measured using IC50 values, which represent the concentration of the compound required to kill 50% of the cells. The compound has shown potent activity against several cancer cell lines.
Biological Activity
The compound 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}propanamide is a member of the triazoloquinazoline class of compounds known for their diverse pharmacological properties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 507.0 g/mol. Its structure features a triazoloquinazoline core that is often associated with various bioactivities including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Research indicates that compounds within the quinazoline family exhibit significant anticancer properties. Specifically, derivatives similar to the compound have been shown to inhibit tumor growth across various cancer cell lines. For instance:
- Mechanism of Action : Quinazoline derivatives often act as inhibitors of key enzymes involved in cancer cell proliferation, such as Aurora kinases and epidermal growth factor receptors (EGFR) . Studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting critical signaling pathways .
- Case Studies : A study highlighted the effectiveness of related quinazoline derivatives against multiple tumor subpanels, showcasing potent activity against cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Quinazolines have been documented to possess activity against various bacterial strains and fungi:
- In Vitro Studies : Compounds with similar scaffolds have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of the chlorobenzyl group may enhance membrane permeability, allowing better interaction with microbial targets .
Anti-inflammatory Properties
Quinazolines are also recognized for their anti-inflammatory effects:
- Mechanism : These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha. This action is crucial in conditions characterized by chronic inflammation .
Data Table: Biological Activities of Related Compounds
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that modify the quinazoline core to enhance biological activity. Understanding the SAR is vital for optimizing its efficacy:
- Core Modification : Substituents on the quinazoline ring can significantly influence biological activity.
- Side Chain Variations : Alterations in the piperazine or propanamide side chains can affect binding affinity to biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of triazoloquinazoline-piperazine hybrids , which are studied for their diverse pharmacological profiles. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Computational Comparison
*Tanimoto similarity calculated using Morgan fingerprints (radius=2, 2048 bits) .
†Calculated based on formula: C₃₃H₃₄ClN₇O₂.
‡Estimated ranges based on scaffold and substituent divergence.
Key Findings from Comparative Studies
Structural Motifs and Bioactivity Clustering
- Piperazine Modifications: The target compound’s 2,5-dimethylphenyl-piperazine group distinguishes it from analogs with 3-methoxyphenyl () or 3-chlorophenyl () piperazines.
- Triazoloquinazoline Core : Shared across all analogs, this core likely contributes to kinase inhibition or DNA intercalation, as seen in related triazoloquinazolines .
Computational Similarity Metrics
- Tanimoto Scores : The target compound shows moderate similarity (0.65–0.75) to ’s analog due to shared triazoloquinazoline and piperazine motifs. Lower similarity (0.55–0.70) with ’s compound arises from the isopropoxypropyl chain, which reduces scaffold alignment .
- Chemical Space Networks : Grouping by Murcko scaffolds and Morgan fingerprints (Tanimoto ≥0.5) places the target compound in a cluster with and analogs, indicating comparable chemotypes .
Metabolic and Pharmacokinetic Considerations
- Metabolic Stability : Piperazine derivatives are prone to N-dealkylation or oxidation; the 2,5-dimethylphenyl group may slow hepatic metabolism relative to unsubstituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
